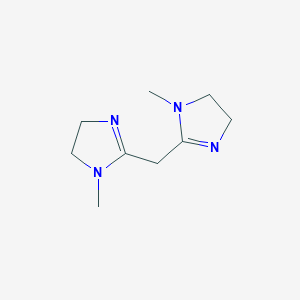
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene: is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloctyloxy groups and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene typically involves the nitration of a precursor compound, such as 1,2-bis(3,7-dimethyloctyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2-bis(3,7-dimethyloctyloxy)-4,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is used as a precursor in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its unique structure allows for the fine-tuning of electronic properties in these materials.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific electronic and optical properties. It may also find applications in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro groups. These transformations can lead to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
- 2,5-Bis(bromomethyl)-1-methoxy-4-(3,7-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-bis(3,7-dimethyloctyloxy)benzene
Comparison: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is unique due to the presence of two nitro groups, which impart distinct reactivity and electronic properties compared to its analogs with bromomethyl or chloromethyl substituents. These differences can influence the compound’s behavior in chemical reactions and its suitability for specific applications.
Properties
CAS No. |
816463-62-4 |
|---|---|
Molecular Formula |
C26H44N2O6 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1,2-bis(3,7-dimethyloctoxy)-4,5-dinitrobenzene |
InChI |
InChI=1S/C26H44N2O6/c1-19(2)9-7-11-21(5)13-15-33-25-17-23(27(29)30)24(28(31)32)18-26(25)34-16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 |
InChI Key |
AODUSHOBOLEDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


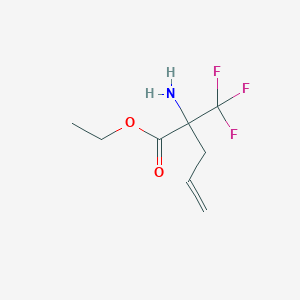
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
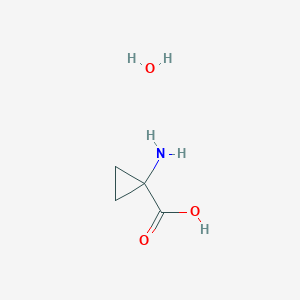
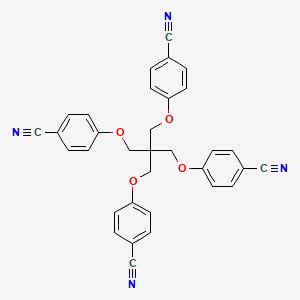
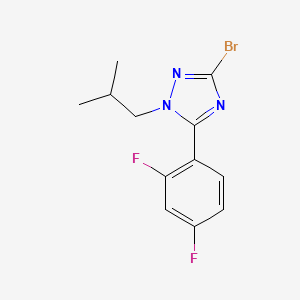
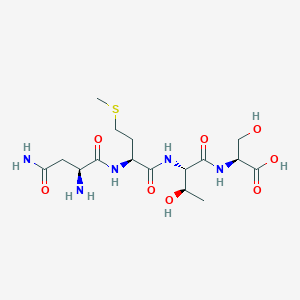
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
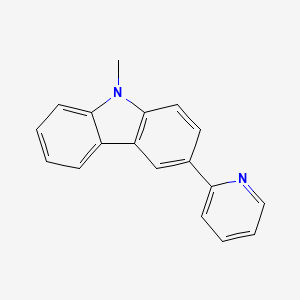

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
